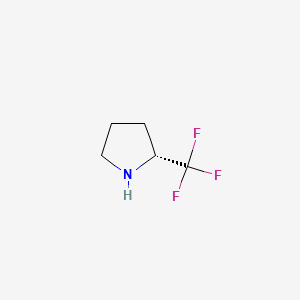

(r)-2-(Trifluoromethyl)pyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-(trifluoromethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N/c6-5(7,8)4-2-1-3-9-4/h4,9H,1-3H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VINAMCOZNJHNIH-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101294766 | |

| Record name | (2R)-2-(Trifluoromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101294766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073556-31-6, 119618-29-0 | |

| Record name | (2R)-2-(Trifluoromethyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073556-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-(Trifluoromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101294766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-2-(Trifluoromethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2R)-2-(trifluoromethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-(Trifluoromethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the chiral building block, (R)-2-(trifluoromethyl)pyrrolidine. This compound is of significant interest in medicinal chemistry and drug discovery due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules.

Core Properties of this compound

This compound, with the CAS Number 119618-29-0 , is a versatile heterocyclic amine. Its key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈F₃N | [1] |

| Molecular Weight | 139.12 g/mol | [1] |

| Appearance | White to yellow to brown solid | |

| Melting Point | 29-33 °C | [1] |

| Boiling Point | 110-111 °C | [1] |

| Storage Temperature | 2-8 °C | [1] |

| SMILES | FC(F)(F)[C@H]1CCCN1 | [1] |

| InChI Key | VINAMCOZNJHNIH-SCSAIBSYSA-N | [1] |

Safety and Handling

This compound is classified as a flammable solid and is harmful if swallowed. It can cause skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.

GHS Hazard Statements: H228, H302, H315, H319, H335, H400[1]

Stereoselective Synthesis

The enantioselective synthesis of 2-(trifluoromethyl)pyrrolidines is crucial for their application in drug development, where stereochemistry often dictates biological activity. A highly effective method for preparing enantiomerically enriched trisubstituted 2-trifluoromethyl pyrrolidines involves a formal (3 + 2)-annulation strategy. This approach utilizes an organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins, followed by a diastereoselective reductive cyclization.

Experimental Protocol: Asymmetric Michael Addition/Reductive Cyclization

This protocol is based on the methodology described by Reyes, E. et al. in Org. Lett. 2014, 16, 15, 4102–4105.

Step 1: Asymmetric Michael Addition

-

To a solution of the 1,1,1-trifluoromethylketone (1.0 equiv) and the nitroolefin (1.2 equiv) in an appropriate solvent (e.g., toluene), add the chiral organocatalyst (e.g., a derivative of a cinchona alkaloid, 10 mol %).

-

Stir the reaction mixture at a controlled temperature (e.g., 0 °C) for a specified time (e.g., 12 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Upon completion, the reaction mixture is typically purified by column chromatography on silica gel to yield the γ-nitro trifluoromethyl ketone Michael adduct with high diastereo- and enantioselectivity.

Step 2: Reductive Cyclization

-

Dissolve the purified Michael adduct from Step 1 in a suitable solvent (e.g., methanol).

-

Add a catalyst for hydrogenation, such as palladium on carbon (Pd/C, 10 mol %).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reduction of the nitro group and subsequent cyclization are complete.

-

Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

The resulting crude pyrrolidine derivative can be further purified by column chromatography or crystallization to afford the highly substituted 2-trifluoromethyl pyrrolidine.

Caption: Synthetic workflow for 2-(trifluoromethyl)pyrrolidines.

Application in Drug Discovery: M5 Muscarinic Acetylcholine Receptor Antagonists

This compound serves as a valuable scaffold in the development of potent and selective antagonists for the M5 muscarinic acetylcholine receptor. The M5 receptor is a G protein-coupled receptor predominantly expressed in the central nervous system and is implicated in various physiological processes, making it a target for neurological disorders.

A study on pyrrolidine amide-based M5 antagonists revealed the critical role of the stereochemistry at the 2-position of the pyrrolidine ring. The (R)-enantiomer of a synthesized analog (compound 12d) exhibited a 21-fold higher potency (IC₅₀ = 21 nM) compared to its (S)-enantiomer (compound 12c, IC₅₀ = 440 nM).[2] This highlights the importance of the specific spatial arrangement of the trifluoromethyl group for optimal interaction with the M5 receptor binding site.

General Synthetic Workflow for Pyrrolidine Amide-Based M5 Antagonists

The synthesis of these M5 antagonists generally involves a multi-step sequence starting from a protected this compound derivative.

Caption: Synthesis of M5 antagonists from this compound.

Signaling Pathway of the M5 Muscarinic Acetylcholine Receptor

The M5 receptor, upon activation by its endogenous ligand acetylcholine, couples to Gq/11 G-proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). Antagonists containing the this compound scaffold block this pathway by preventing acetylcholine from binding to the M5 receptor.

Caption: Simplified M5 receptor signaling pathway.

Conclusion

This compound is a chiral building block of significant value in contemporary chemical research, particularly in the fields of medicinal and agricultural chemistry. Its unique stereoelectronic properties, imparted by the trifluoromethyl group, make it an attractive scaffold for the development of novel bioactive molecules with enhanced pharmacological profiles. The stereoselective synthesis of this compound and its derivatives allows for the precise tuning of molecular architecture to achieve high potency and selectivity for biological targets, as exemplified by its use in the creation of M5 muscarinic acetylcholine receptor antagonists. Further exploration of this versatile scaffold is likely to yield new and improved therapeutic agents and other valuable chemical entities.

References

- 1. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Enantiopure (R)-2-(Trifluoromethyl)pyrrolidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining enantiopure (R)-2-(trifluoromethyl)pyrrolidine, a critical building block in the development of novel pharmaceuticals and agrochemicals. The introduction of the trifluoromethyl group into the pyrrolidine scaffold significantly influences the molecule's lipophilicity, metabolic stability, and binding affinity, making it a highly sought-after motif in medicinal chemistry. This document details two prominent and effective strategies for the enantioselective synthesis of this compound, presenting quantitative data in structured tables and providing detailed experimental protocols.

Core Synthetic Strategies

Two primary methodologies have emerged as robust and reliable for the synthesis of enantiopure 2-(trifluoromethyl)pyrrolidines:

-

Catalytic Asymmetric Michael Addition followed by Reductive Cyclization: This de novo approach constructs the pyrrolidine ring from acyclic precursors, offering high levels of stereocontrol.

-

Diastereoselective Rearrangement of Chiral Azetidines: This method utilizes a chiral pool approach, starting from readily available chiral β-lactams and proceeding through a key rearrangement step.

Method 1: Catalytic Asymmetric Michael Addition and Reductive Cyclization

This strategy employs an organocatalytic asymmetric Michael addition of a trifluoromethyl ketone to a nitroolefin, followed by a diastereoselective reductive cyclization of the resulting γ-nitro ketone. This approach is highly efficient for creating polysubstituted pyrrolidines with excellent enantioselectivity.[1][2][3]

Signaling Pathway Diagram

Quantitative Data Summary

| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) |

| Michael Addition | 1-(p-Tolyl)-2,2,2-trifluoroethan-1-one + (E)-2-nitro-1-phenylethene | Cinchona-derived thiourea | Toluene | 25 | 12 | 95 | >20:1 | 95:5 |

| Reductive Cyclization | (3R,4R)-4-nitro-1-phenyl-3-(p-tolyl)-5,5,5-trifluoropentan-1-one | Pd/C, H₂ (50 psi) | MeOH | 25 | 12 | 88 | >20:1 | - |

Experimental Protocols

Step 1: Organocatalytic Asymmetric Michael Addition

To a solution of 1-(p-tolyl)-2,2,2-trifluoroethan-1-one (1.0 mmol) and (E)-2-nitro-1-phenylethene (1.2 mmol) in toluene (5.0 mL) is added the cinchona-derived thiourea catalyst (0.05 mmol). The reaction mixture is stirred at 25 °C for 12 hours. Upon completion, as monitored by TLC, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (hexanes/ethyl acetate = 10:1) to afford the desired γ-nitro trifluoromethyl ketone.

Step 2: Diastereoselective Reductive Cyclization

The γ-nitro trifluoromethyl ketone (1.0 mmol) is dissolved in methanol (10 mL) in a high-pressure vessel. Palladium on carbon (10 mol %) is added, and the vessel is charged with hydrogen gas to a pressure of 50 psi. The mixture is stirred vigorously at 25 °C for 12 hours. After carefully venting the hydrogen, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography (dichloromethane/methanol = 20:1) to yield the enantiopure (2R,3R,4S)-2-(trifluoromethyl)-4-phenyl-3-(p-tolyl)pyrrolidine.

Method 2: Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines

This synthetic route commences with enantiopure 4-formyl-β-lactams, which undergo trifluoromethylation and subsequent reduction to form chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines.[1] These intermediates are then activated and treated with a nucleophile, leading to a ring-expansion rearrangement that furnishes the desired 2-(trifluoromethyl)pyrrolidines with high diastereoselectivity.[1][4]

Experimental Workflow Diagram

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |

| Trifluoromethylation | (R)-1-Benzyl-2-oxoazetidine-4-carbaldehyde | TMSCF₃, CsF | THF | 25 | 2 | 92 | 75:25 |

| Reduction | (R)-1-Benzyl-4-((S)-2,2,2-trifluoro-1-hydroxyethyl)azetidin-2-one | BH₃·SMe₂ | THF | 0 to 25 | 4 | 85 | >99:1 |

| Rearrangement (with Benzylamine) | (R)-2-((S)-1-Benzyl-4-(2,2,2-trifluoro-1-hydroxyethyl))azetidine | MsCl, Et₃N, Benzylamine | CH₃CN | 25 | 3 | 98 | >99:1 |

Experimental Protocols

Step 1: Diastereoselective Trifluoromethylation

To a solution of (R)-1-benzyl-2-oxoazetidine-4-carbaldehyde (1.0 mmol) in dry THF (10 mL) at 0 °C is added CsF (0.1 mmol) followed by the dropwise addition of (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 mmol). The reaction mixture is stirred at room temperature for 2 hours. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography to separate the diastereomers.

Step 2: Reduction of the β-Lactam Carbonyl

The purified 4-(2,2,2-trifluoro-1-hydroxyethyl)azetidin-2-one diastereomer (1.0 mmol) is dissolved in dry THF (10 mL) and cooled to 0 °C. Borane dimethyl sulfide complex (BH₃·SMe₂, 2.0 M in THF, 1.5 mL, 3.0 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is carefully quenched by the slow addition of methanol, followed by 1 M HCl. The mixture is then basified with aqueous NaHCO₃ and extracted with ethyl acetate. The organic extracts are dried, filtered, and concentrated to give the chiral azetidine.

Step 3: In situ Activation and Nucleophilic Rearrangement

To a solution of the chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidine (1.0 mmol) and triethylamine (1.5 mmol) in acetonitrile (10 mL) at 0 °C is added methanesulfonyl chloride (MsCl, 1.2 mmol). The mixture is stirred for 30 minutes, after which benzylamine (1.5 mmol) is added. The reaction is stirred at room temperature for 3 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to afford the enantiopure 3,4-disubstituted 2-(trifluoromethyl)pyrrolidine.[1]

Conclusion

Both the catalytic asymmetric Michael addition/reductive cyclization and the chiral azetidine rearrangement strategies provide effective and highly stereoselective pathways to enantiopure this compound and its derivatives. The choice of method may depend on the availability of starting materials, desired substitution patterns on the pyrrolidine ring, and scalability requirements. The detailed protocols and comparative data presented in this guide are intended to assist researchers in the selection and implementation of the most suitable synthetic route for their specific drug discovery and development needs.

References

- 1. Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boğaziçi University Computational Chemistry & Biochemistry | Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines [ccbg.bogazici.edu.tr]

Physical and chemical properties of (R)-2-(trifluoromethyl)pyrrolidine

An In-depth Technical Guide to (R)-2-(trifluoromethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group onto the pyrrolidine scaffold imparts unique physicochemical properties, such as enhanced metabolic stability, bioavailability, and binding affinity, making it a valuable building block for the synthesis of novel therapeutic agents. This document provides a comprehensive overview of the known physical and chemical properties, synthesis, safety information, and applications of this compound.

Chemical and Physical Properties

This compound is a low-melting solid at room temperature.[1] Its key properties are summarized below, compiled from various chemical suppliers and databases.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-(trifluoromethyl)pyrrolidine | [2] |

| Synonyms | (R)-(-)-2-(Trifluoromethyl)pyrrolidine, 2(R)-2-Trifluoromethylpyrrolidine | [3][4] |

| CAS Number | 119618-29-0 | [3] |

| Molecular Formula | C₅H₈F₃N | [3][4] |

| Molecular Weight | 139.12 g/mol | [2][3] |

| Appearance | White to yellow to brown solid; Low melting solid | [1][4] |

| Melting Point | 29-33 °C | [3][4] |

| Boiling Point | 110-112 °C | [1][3] |

| Density | 1.210 g/mL at 25 °C (for the racemic mixture) | |

| Flash Point | 26 °C - 29 °C (78.8 °F - 84.2 °F) - closed cup | [1][3] |

| Storage Temperature | 2-8°C | [3][4] |

| InChI Key | VINAMCOZNJHNIH-SCSAIBSYSA-N | [3] |

| SMILES String | FC(F)(F)[C@H]1CCCN1 | [3] |

Synthesis and Reactivity

The stereoselective synthesis of 2-trifluoromethylated pyrrolidines is a key area of research due to their importance as pharmaceutical intermediates.[5] A notable method involves a formal (3+2)-annulation strategy via an asymmetric Michael addition followed by reductive cyclization.[5]

General Synthetic Workflow

A highly enantio- and diastereoselective synthesis can be achieved by the organocatalytic addition of 1,1,1-trifluoromethylketones to nitroolefins.[5][6] The resulting Michael adducts are then subjected to catalytic hydrogenation, which stereoselectively yields the desired trisubstituted 2-trifluoromethylated pyrrolidines.[5][6]

Caption: General workflow for stereoselective synthesis.

Cited Experimental Protocol: Asymmetric Michael Addition/Reductive Cyclization

While detailed, step-by-step laboratory protocols are proprietary and found within specific scientific literature, the general methodology reported by MacMillan and co-workers provides a basis for this synthesis.[5][6]

Objective: To synthesize trisubstituted 2-trifluoromethyl pyrrolidines with high diastereo- and enantioselectivity.

Methodology Outline:

-

Asymmetric Michael Addition:

-

A 1,1,1-trifluoromethylketone is reacted with a nitroolefin in the presence of a suitable chiral organocatalyst.

-

The reaction is typically performed under mild conditions with low catalyst loadings.

-

This step establishes the key stereocenters, yielding the Michael adduct with high selectivity.[5]

-

-

Reductive Cyclization:

-

The purified Michael adduct is then subjected to catalytic hydrogenation.

-

Common catalysts for this transformation include palladium on carbon (Pd/C) or other transition metal catalysts under a hydrogen atmosphere.

-

This reaction reduces the nitro group and facilitates the intramolecular cyclization to form the pyrrolidine ring, yielding the final product.[5][6]

-

Characterization: The structure and purity of the final compound are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[7][8][9]

Applications in Drug Discovery

The pyrrolidine ring is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[10][11] The addition of a trifluoromethyl group enhances its utility by improving key pharmacokinetic properties.

-

Metabolic Stability: The C-F bond is extremely strong, and the CF₃ group can block sites of metabolism, increasing the drug's half-life.[12]

-

Bioavailability: The lipophilicity of the CF₃ group can improve a molecule's ability to cross cell membranes, including the blood-brain barrier, which is crucial for CNS-acting agents.[12]

-

Binding Affinity: The electronegativity of the CF₃ group can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.

This compound is therefore a crucial building block for creating new active pharmaceutical ingredients (APIs), particularly in the development of neuroactive compounds.[4][12]

Caption: The central role of the scaffold in drug development.

Safety and Handling

This compound is a flammable solid and is harmful if swallowed. It can cause skin irritation and serious eye irritation.[2][3]

Table 2: GHS Hazard Information

| Hazard Class | Code | Description |

| Flammable Solid | H228 | Flammable solid.[3][13] |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | H314/H315 | Causes severe skin burns and eye damage / Causes skin irritation.[2][13] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[2] |

| Hazardous to the Aquatic Environment | H400 | Very toxic to aquatic life.[13] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a chemical fume hood with adequate ventilation.[14]

-

Personal Protection: Wear protective gloves, chemical safety goggles, and appropriate protective clothing. For solids that may form dust, an N95-type dust mask is recommended.[3][15]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated place at the recommended temperature of 2-8°C.[3][14] Keep away from heat, sparks, and open flames.[13]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[1] For skin contact, wash off immediately with soap and plenty of water.[1] If swallowed, rinse mouth and do NOT induce vomiting; seek immediate medical attention.[1][15]

References

- 1. fishersci.fi [fishersci.fi]

- 2. 2-(Trifluoromethyl)pyrrolidine | C5H8F3N | CID 2782839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-(-)-2-(Trifluoromethyl)pyrrolidine 97 119618-29-0 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Trisubstituted 2-trifluoromethyl pyrrolidines via catalytic asymmetric Michael addition/reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. youtube.com [youtube.com]

- 9. lehigh.edu [lehigh.edu]

- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. organicintermediate.com [organicintermediate.com]

- 12. (±)-2-(Trifluoromethyl)Pyrrolidine Hydrochloride [myskinrecipes.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. matrixscientific.com [matrixscientific.com]

- 15. fishersci.com [fishersci.com]

Spectroscopic Characterization of (R)-2-(trifluoromethyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(trifluoromethyl)pyrrolidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. A thorough understanding of its spectroscopic properties is crucial for its synthesis, characterization, and application in pharmaceutical research. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with comprehensive experimental protocols for their acquisition.

Predicted Spectroscopic Data

Due to the limited availability of publicly accessible experimental spectra for this compound, the following data is based on predictive models and analysis of similar structures.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Atom No. | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | 1 (NH) | 1.5 - 2.5 | br s | - |

| 2 (CH) | 3.2 - 3.5 | m | ³J(H,H), ³J(H,F) | |

| 3 (CH₂) | 1.8 - 2.1 | m | - | |

| 4 (CH₂) | 1.6 - 1.9 | m | - | |

| 5 (CH₂) | 2.9 - 3.2 | m | - | |

| ¹³C | 2 (CH) | 60 - 65 | q | ²J(C,F) ≈ 30-35 |

| 3 (CH₂) | 25 - 30 | t | - | |

| 4 (CH₂) | 22 - 27 | t | - | |

| 5 (CH₂) | 45 - 50 | t | - | |

| CF₃ | 125 - 130 | q | ¹J(C,F) ≈ 280-290 | |

| ¹⁹F | CF₃ | -75 to -80 | d | ³J(F,H) |

Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3300 - 3400 | Medium, Broad |

| C-H (alkane) | Stretching | 2850 - 2960 | Medium-Strong |

| N-H | Bending | 1590 - 1650 | Medium |

| C-F | Stretching | 1100 - 1350 | Strong |

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Notes |

| 139 | [M]⁺ | Molecular Ion |

| 120 | [M-HF]⁺ | Loss of hydrogen fluoride |

| 70 | [M-CF₃]⁺ | Loss of trifluoromethyl radical |

| 43 | [C₃H₇]⁺ | Pyrrolidine ring fragment |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

2. ¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

-

3. ¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-150 ppm.

-

4. ¹⁹F NMR Spectroscopy:

-

Instrument: NMR spectrometer equipped with a fluorine probe (frequency corresponding to the ¹H frequency, e.g., 376 MHz for a 400 MHz instrument).

-

Parameters:

-

Pulse Sequence: Standard single-pulse sequence, proton-decoupled.

-

Number of Scans: 64-128.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -50 to -100 ppm (or a wider range to ensure capture of the signal).

-

Reference: External or internal standard of CFCl₃ (0 ppm).

-

Infrared (IR) Spectroscopy

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Neat Liquid):

-

Place a drop of this compound onto one face of a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty salt plates.

-

Place the sample plates in the spectrometer and record the sample spectrum.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mass Spectrometry (MS)

-

Instrument: Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

-

GC Parameters:

-

Column: A suitable capillary column for amine analysis (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-200.

-

Source Temperature: 230 °C.

-

Workflow Visualizations

The following diagrams illustrate the logical flow of synthesizing and characterizing this compound.

Caption: Synthetic workflow for this compound.

Caption: Spectroscopic characterization workflow.

A Technical Guide to (R)-2-(Trifluoromethyl)pyrrolidine: Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

(R)-2-(trifluoromethyl)pyrrolidine is a key chiral building block in medicinal and agricultural chemistry. The incorporation of the trifluoromethyl (CF3) group into the pyrrolidine scaffold imparts unique physicochemical properties, including increased metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides an in-depth overview of its structure, stereochemistry, and a detailed experimental protocol for the synthesis of related structures.

Core Molecular Structure and Stereochemistry

This compound is a five-membered saturated nitrogen heterocycle substituted at the 2-position with a trifluoromethyl group. The stereogenic center at the C2 carbon is in the (R)-configuration, which is crucial for its application in asymmetric synthesis and as a chiral auxiliary.

The presence of the electron-withdrawing CF3 group significantly influences the chemical properties of the pyrrolidine ring, particularly the basicity of the nitrogen atom.[1]

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₈F₃N | |

| Molecular Weight | 139.12 g/mol | |

| CAS Number | 119618-29-0 | |

| Melting Point | 29-33 °C | |

| Boiling Point | 110-111 °C | |

| Flash Point | 28.9 °C | |

| InChI Key | VINAMCOZNJHNIH-SCSAIBSYSA-N | |

| SMILES String | FC(F)(F)[C@H]1CCCN1 |

Table 2: Spectroscopic Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Notes |

| ¹H NMR | ~3.5-3.8 (1H, C2-H) | multiplet | - | Protons on the pyrrolidine ring would appear as complex multiplets in the upfield region (~1.5-3.2 ppm). The proton at the stereocenter (C2) is expected to be significantly deshielded. |

| ¹³C NMR | ~125 (q, ¹JCF ≈ 280 Hz) | quartet | - | The CF₃ carbon signal appears as a characteristic quartet due to coupling with the three fluorine atoms. The C2 carbon would also be significantly affected. |

| ¹⁹F NMR | ~ -70 to -80 | doublet | - | The three fluorine atoms are expected to give a single signal that is split into a doublet by the vicinal C2 proton. The exact chemical shift is sensitive to the solvent and substitution. |

Experimental Protocols: Synthesis of Trifluoromethyl-Pyrrolidines

The asymmetric synthesis of 2-(trifluoromethyl)pyrrolidines is an area of active research.[2][4] A highly effective method involves a formal (3+2)-annulation strategy via an organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethyl ketones to nitroolefins, followed by a diastereoselective reductive cyclization.[2][3]

General Protocol for Asymmetric Michael Addition and Reductive Cyclization

This protocol is based on the work by Gesmundo et al. for the synthesis of trisubstituted 2-trifluoromethyl pyrrolidines.[2][3]

Step 1: Asymmetric Michael Addition

-

Materials: 1,1,1-Trifluoromethylketone (1.05 equiv), nitroolefin (1.0 equiv), bifunctional thiourea catalyst (e.g., quinine-derived thiourea, 5-10 mol%), and a suitable solvent (e.g., toluene, CH₂Cl₂).

-

Procedure: To a solution of the nitroolefin and the 1,1,1-trifluoromethylketone in the chosen solvent at room temperature (or cooled to 0 °C), add the organocatalyst.

-

Reaction: Stir the mixture for the time required to reach full conversion, as monitored by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy. Reaction times can range from a few hours to 24 hours.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product, a γ-nitro trifluoromethyl ketone, can be purified by flash column chromatography on silica gel. The diastereomeric ratio of the product can be determined by ¹⁹F NMR spectroscopic analysis of the crude product.[2]

Step 2: Hydrogenative Reductive Cyclization

-

Materials: Purified γ-nitro trifluoromethyl ketone from Step 1, a hydrogenation catalyst (e.g., Raney Nickel, Pd/C), and a solvent (e.g., methanol, ethanol).

-

Procedure: Dissolve the γ-nitro trifluoromethyl ketone in the solvent in a high-pressure hydrogenation vessel. Add the hydrogenation catalyst.

-

Reaction: Pressurize the vessel with hydrogen gas (e.g., 500-1000 psi) and stir the reaction mixture at room temperature until the reaction is complete.

-

Workup: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent. Concentrate the filtrate under reduced pressure.

-

Purification: The resulting crude 2-(trifluoromethyl)pyrrolidine can be purified by flash column chromatography or distillation to yield the final product.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trisubstituted 2-trifluoromethyl pyrrolidines via catalytic asymmetric Michael addition/reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethyl Group in Heterocyclic Chemistry: A Technical Guide to its Biological Significance

The introduction of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This exceptionally versatile substituent exerts a profound influence on a molecule's physicochemical and pharmacological properties, often leading to dramatic improvements in drug-like characteristics. This technical guide provides an in-depth exploration of the biological significance of the trifluoromethyl group in heterocyclic compounds, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts for researchers, scientists, and drug development professionals.

Physicochemical and Pharmacokinetic Impact of Trifluoromethylation

The unique electronic properties of the trifluoromethyl group, stemming from the high electronegativity of fluorine atoms, are central to its utility in drug design. Its strong electron-withdrawing nature and high lipophilicity significantly alter the parent molecule's characteristics.

1.1. Modulation of Lipophilicity

The CF₃ group is highly lipophilic, which can enhance a compound's ability to cross biological membranes. This is quantified by the Hansch lipophilicity parameter (π), where a positive value indicates increased lipophilicity. The π value for a CF₃ group is approximately 0.88, significantly increasing the overall lipophilicity of a molecule upon substitution. This enhancement can improve membrane permeability and oral bioavailability.

1.2. Alteration of Acidity and Basicity (pKa)

As a potent electron-withdrawing group, the CF₃ group can significantly lower the pKa of nearby acidic or basic functional groups. For instance, placing a CF₃ group on a heterocyclic amine will decrease its basicity, lowering its pKa. This modulation is crucial for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and interaction with its biological target.

1.3. Enhancement of Metabolic Stability

The carbon-fluorine bond is exceptionally strong (bond energy of ~116 kcal/mol), making the trifluoromethyl group highly resistant to metabolic degradation. It can act as a "metabolic shield," protecting adjacent functional groups from enzymatic attack by cytochrome P450 (CYP) enzymes. This often leads to a longer in vivo half-life and improved pharmacokinetic profiles.

1.4. Influence on Binding Interactions

The CF₃ group can participate in various non-covalent interactions with protein targets, including dipole-dipole, ion-dipole, and orthogonal multipolar interactions. Its ability to form favorable contacts within a binding pocket can lead to enhanced potency and selectivity.

Case Studies: Trifluoromethylated Heterocyclic Drugs

The strategic incorporation of the trifluoromethyl group is evident in numerous successful drugs.

2.1. Celecoxib: A COX-2 Inhibitor

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat inflammation and pain. Its structure features a trifluoromethyl-substituted pyrazole ring. The CF₃ group is crucial for its COX-2 selectivity, as it fits into a specific hydrophobic side pocket present in the COX-2 active site but not in the COX-1 isoform.

2.2. Nilotinib: A Kinase Inhibitor

Nilotinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). It contains a trifluoromethyl-substituted pyridine ring. The CF₃ group contributes to its high binding affinity for the BCR-Abl kinase, the target protein in CML.

2.3. Sitagliptin: A DPP-4 Inhibitor

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Its structure includes a trifluoromethyl-substituted triazolopiperazine moiety. The CF₃ group is a key component of its pharmacophore, engaging in critical binding interactions within the DPP-4 active site.

Quantitative Data Summary

The following tables summarize key quantitative data for representative trifluoromethylated heterocyclic drugs, illustrating the impact of the CF₃ group.

| Compound | Heterocycle | Target | IC₅₀ (nM) | Effect of CF₃ Group |

| Celecoxib | Pyrazole | COX-2 | 40 | Enhances selectivity for COX-2 over COX-1 |

| Nilotinib | Pyridine | BCR-Abl | <20 | Contributes to high binding affinity |

| Sitagliptin | Triazolopiperazine | DPP-4 | 19 | Key binding interaction with the active site |

| Compound | LogP | pKa | Metabolic Stability (t₁/₂ in HLM, min) |

| Celecoxib | 3.6 | 11.1 | >120 |

| Nilotinib | 4.3 | 2.9, 5.5 | 98 |

| Sitagliptin | 1.8 | 8.7 | >180 |

(HLM: Human Liver Microsomes)

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of a compound's properties.

4.1. Determination of IC₅₀ Values for Enzyme Inhibition

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.

Protocol (General for a Kinase Assay):

-

Reagents and Materials: Kinase enzyme, substrate peptide, ATP, inhibitor compound, kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), 96-well plates, plate reader.

-

Procedure: a. Prepare serial dilutions of the inhibitor compound in DMSO. b. In a 96-well plate, add the kinase enzyme, substrate peptide, and kinase buffer. c. Add the diluted inhibitor to the wells (final DMSO concentration typically <1%). Include a no-inhibitor control and a no-enzyme control. d. Pre-incubate the plate at 30°C for 15 minutes. e. Initiate the reaction by adding a solution of ATP (at its Km concentration). f. Incubate the reaction at 30°C for a specified time (e.g., 60 minutes). g. Stop the reaction (e.g., by adding a stop solution containing EDTA). h. Quantify the product formation using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Data Analysis: a. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. b. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

4.2. In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To assess the susceptibility of a compound to metabolism by CYP enzymes.

Protocol:

-

Reagents and Materials: Test compound, human liver microsomes (HLM), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), phosphate buffer (pH 7.4), quenching solution (e.g., acetonitrile with an internal standard), LC-MS/MS system.

-

Procedure: a. Prepare a solution of the test compound in buffer. b. Pre-warm the HLM suspension and the NADPH regenerating system to 37°C. c. In a microcentrifuge tube, combine the HLM and the test compound solution. Pre-incubate for 5 minutes at 37°C. d. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. e. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction. f. Centrifuge the samples to precipitate the proteins. g. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

-

Data Analysis: a. Plot the natural logarithm of the percentage of the remaining parent compound versus time. b. Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k). c. Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Visualizing Molecular Interactions and Workflows

5.1. Signaling Pathway of a Tyrosine Kinase Inhibitor

The following diagram illustrates the simplified signaling pathway inhibited by a drug like Nilotinib, which targets the BCR-Abl fusion protein in Chronic Myeloid Leukemia.

Caption: Inhibition of BCR-Abl signaling by Nilotinib in CML.

5.2. Experimental Workflow for Metabolic Stability

This diagram outlines the key steps in determining the metabolic stability of a compound using human liver microsomes.

Caption: Workflow for in vitro metabolic stability assay.

5.3. Logical Relationships of CF₃ Group Effects

This diagram illustrates how the fundamental properties of the trifluoromethyl group lead to improved pharmacological outcomes.

Caption: Impact of the CF₃ group on drug properties.

Conclusion

The trifluoromethyl group is a powerful tool in the arsenal of the medicinal chemist. Its ability to predictably and profoundly alter the lipophilicity, pKa, metabolic stability, and binding interactions of heterocyclic compounds has led to the development of numerous successful drugs with improved efficacy, selectivity, and pharmacokinetic profiles. A thorough understanding of its effects, supported by robust quantitative analysis and standardized experimental protocols, is crucial for the rational design of next-generation therapeutics.

An In-depth Technical Guide on the Safety, Handling, and Storage of (R)-2-(trifluoromethyl)pyrrolidine

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for (R)-2-(trifluoromethyl)pyrrolidine (CAS No: 119618-29-0). As a critical chiral building block in modern medicinal chemistry, particularly in the synthesis of neuroactive compounds and other pharmaceuticals, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety.[1][2] The incorporation of the trifluoromethyl group can significantly enhance the metabolic stability and bioavailability of active pharmaceutical ingredients (APIs), making this compound a valuable intermediate in drug discovery.[1][3] This guide consolidates data from safety data sheets (SDS) and chemical literature to provide clear protocols and recommendations for its use in a research and development setting.

Compound Identification and Physicochemical Properties

This compound is a colorless, low-melting solid with a characteristic amine-like odor.[4] It is essential to be familiar with its fundamental properties to handle it safely.

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | (R)-(-)-2-(Trifluoromethyl)pyrrolidine |

| CAS Number | 119618-29-0[1][4][5] |

| Molecular Formula | C₅H₈F₃N[1][4] |

| Molecular Weight | 139.12 g/mol [1][4] |

| Synonyms | 2(R)-2-Trifluoromethylpyrrolidine[1] |

| InChI Key | VINAMCOZNJHNIH-SCSAIBSYSA-N |

Table 2: Physicochemical Data

| Property | Value |

| Appearance | Colorless solid or low melting solid[4][5] |

| Odor | Amine-like[4][5] |

| Melting Point | 29 - 33 °C[1] |

| Boiling Point | 110 - 112 °C[1][4] |

| Flash Point | 26 °C / 78.8 °F (closed cup)[4] |

| Storage Temperature | 2 - 8 °C[1][6] |

Hazard Identification and Toxicology

This compound is classified as hazardous under multiple categories. It is a flammable, corrosive solid that can cause severe skin and eye damage and is harmful if ingested.[4][6] In the event of a fire, it may emit toxic fumes, including nitrogen oxides (NOx), carbon oxides (COx), and hydrogen fluoride (HF).[6]

Table 3: GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

| Flammable Solids | 2 | H228: Flammable solid[6] |

| Skin Corrosion/Irritation | 1C | H314: Causes severe skin burns and eye damage[4][6] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[7] |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation[7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life[6] |

Potential Health Effects:

-

Inhalation: May cause shortness of breath and a burning sensation in the throat, leading to respiratory tract irritation.[6]

-

Skin Contact: Causes severe burns, which may result in blistering.[6]

-

Eye Contact: Can lead to severe pain, corneal burns, and potentially permanent damage.[6]

-

Ingestion: Corrosive burns may appear around the lips, and the substance is considered harmful if swallowed.[6]

Experimental Protocols: Safe Handling and PPE

Adherence to strict handling protocols is crucial to minimize exposure and prevent accidents.

Protocol 3.1: General Handling in a Laboratory Setting

-

Preparation: Before handling, ensure a safety shower and eyewash station are readily accessible.[6] Review the Safety Data Sheet (SDS) for this specific compound.

-

Engineering Controls: All work must be conducted in a well-ventilated area, exclusively within a certified chemical fume hood.[4][5][6]

-

Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and ensure all electrical equipment is explosion-proof.[5][6] Ground and bond containers when transferring material.[8]

-

Dispensing: As a low-melting solid, this compound may be handled as a solid or liquid. Avoid the formation or spread of dust in the air.[6]

-

Personal Practices: Avoid breathing dust, fumes, or vapors.[5] Do not get the substance in eyes, on skin, or on clothing.[4] Wash hands thoroughly after handling.[5]

-

End of Work: Tightly close the container after use.[6] Decontaminate all equipment and the work area.

Caption: A typical workflow for safely handling this compound.

Personal Protective Equipment (PPE)

The correct selection and use of PPE is the final barrier between the researcher and the chemical.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical safety goggles or face shield.[5] | Protects against splashes and dust, which can cause severe eye damage.[6] |

| Skin | Chemical-resistant lab coat and full-body clothing. | Prevents skin contact that leads to severe burns.[6] |

| Hands | Nitrile rubber gloves.[4] Double-gloving is recommended for highly corrosive materials.[9] | Provides a barrier against skin absorption and corrosion.[4] |

| Respiratory | Use only in a chemical fume hood. If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] | Protects against inhalation of irritating and harmful vapors or dust.[6] |

Storage and Stability

Proper storage is critical to maintain the compound's integrity and prevent hazardous situations.

Protocol 4.1: Storage Procedures

-

Container: Keep the compound in its original, tightly sealed container.[6]

-

Atmosphere: The compound is noted to be air-sensitive. Store under an inert atmosphere, such as Argon.[6]

-

Temperature: Store in a cool, dry place. The recommended storage temperature is 2-8 °C.[6]

-

Location: Store in a dedicated, well-ventilated area for flammable and corrosive materials. Keep away from sources of ignition.[6] Prevent the buildup of electrostatic charge.[6]

-

Incompatibilities: Store separately from strong oxidizing agents and strong acids.[6]

Caption: Logical relationships between hazards and the required control measures.

Emergency Protocols

Immediate and appropriate action during an emergency can significantly mitigate harm.

Protocol 5.1: First Aid Measures

Table 5: Emergency First Aid Response

| Exposure Route | Action |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5] |

Protocol 5.2: Accidental Release (Spill) Response

-

Evacuate: Evacuate non-essential personnel from the area.[4]

-

Ventilate: Ensure adequate ventilation, but avoid creating airborne dust.

-

Contain: Prevent the spill from entering drains or waterways.[6]

-

Personal Protection: Wear full personal protective equipment (PPE), including respiratory protection, before approaching the spill.[4]

-

Cleanup: Use a non-sparking tool to gently sweep or shovel the material into a suitable, labeled container for disposal.[4][6] Avoid creating dust.

-

Decontaminate: Clean the spill area thoroughly.

-

Disposal: Dispose of the waste in accordance with institutional and local regulations.

Caption: A flowchart outlining the response protocol for an accidental spill.

Protocol 5.3: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[5][6]

-

Specific Hazards: The compound is flammable and corrosive. Thermal decomposition can release irritating and toxic gases (COx, NOx, HF).[4][6]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[6]

Disposal Considerations

Waste disposal must be handled in compliance with all federal, state, and local environmental regulations.

-

Chemical Waste: Dispose of the compound and any contaminated materials as hazardous chemical waste through an approved disposal plant.[5]

-

Containers: Do not reuse empty containers. They may retain product residue and should be disposed of in the same manner as the chemical waste.

Transportation Information

This compound is classified as a dangerous good for transport.[10]

Table 6: Transportation Classification

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Subsidiary Class | Packing Group |

| DOT / ADR | UN2925 | Flammable solid, corrosive, organic, n.o.s. | 4.1 | 8 | III |

The technical shipping name is ((R)-(-)-2-(Trifluoromethyl)pyrrolidine).[4][5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. (±)-2-(Trifluoromethyl)Pyrrolidine Hydrochloride [myskinrecipes.com]

- 3. jelsciences.com [jelsciences.com]

- 4. fishersci.fi [fishersci.fi]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. 2-(Trifluoromethyl)pyrrolidine | C5H8F3N | CID 2782839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. benchchem.com [benchchem.com]

- 10. scbt.com [scbt.com]

In-Depth Technical Guide to (R)-2-(Trifluoromethyl)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-2-(trifluoromethyl)pyrrolidine hydrochloride, a chiral building block of significant interest in pharmaceutical and medicinal chemistry. The strategic incorporation of a trifluoromethyl group can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. This document outlines commercial suppliers, key quantitative data, synthetic pathways, and experimental applications to support researchers in its effective utilization.

Commercial Availability

This compound hydrochloride and its free base are available from several commercial suppliers. Researchers should always consult the supplier's specific documentation for the most accurate and up-to-date information.

Table 1: Prominent Commercial Suppliers

| Supplier | Product Name | CAS Number | Notes |

| Sigma-Aldrich | (R)-2-Trifluoromethylpyrrolidine hydrochloride | 1389310-06-8 | Also offers the free base and the (S)-enantiomer.[1] |

| Manchester Organics | (2R)-2-(Trifluoromethyl)pyrrolidine hydrochloride | 1389310-06-8 | - |

| Fluorochem | (R)-2-Trifluoromethylpyrrolidine hydrochloride | 1389310-06-8 | - |

| MySkinRecipes | (±)-2-(Trifluoromethyl)Pyrrolidine Hydrochloride | 868623-97-6 | Offers the racemic mixture.[2] |

Physicochemical and Quality Control Data

The quality and purity of this compound hydrochloride are critical for its successful application in synthesis and drug development. While a specific Certificate of Analysis for the (R)-hydrochloride was not publicly available, the following table summarizes typical specifications based on data for the free base and related compounds. It is imperative to obtain a lot-specific Certificate of Analysis from the supplier before use.

Table 2: Representative Physicochemical and Quality Control Data

| Parameter | Typical Specification | Analytical Method |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Purity (Assay) | ≥97% | HPLC, GC, Titration |

| Enantiomeric Excess (e.e.) | ≥98% | Chiral HPLC |

| Molecular Formula | C₅H₈F₃N·HCl | - |

| Molecular Weight | 175.58 g/mol | - |

| Melting Point | Supplier-specific | Melting Point Apparatus |

| Solubility | Soluble in water and polar organic solvents | Visual Inspection |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, IR |

Synthesis Pathway

The asymmetric synthesis of chiral 2-(trifluoromethyl)pyrrolidines is a key area of research. One common approach involves the organocatalytic domino Michael/Mannich [3+2] cycloaddition. The following diagram illustrates a generalized synthetic pathway.

Caption: Generalized synthetic pathway to this compound HCl.

Experimental Protocols

This compound and its derivatives are valuable in asymmetric synthesis, often serving as chiral ligands or organocatalysts. The following is a representative, detailed protocol for an asymmetric alkylation, adapted from established methodologies for similar chiral pyrrolidines.[3]

Asymmetric α-Alkylation of a Ketone

This protocol describes the use of a chiral pyrrolidine derivative as a chiral auxiliary for the asymmetric α-alkylation of a ketone.

Materials:

-

Prochiral ketone (e.g., cyclohexanone)

-

This compound hydrochloride

-

Triethylamine (or other suitable base to generate the free amine in situ)

-

Anhydrous solvent (e.g., THF, Toluene)

-

Alkylating agent (e.g., benzyl bromide)

-

Strong, non-nucleophilic base (e.g., LDA, n-BuLi)

-

Aqueous HCl solution (e.g., 1 M)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In situ generation of the free amine: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound hydrochloride (1.0 eq) in the chosen anhydrous solvent. Add triethylamine (1.1 eq) and stir the mixture at room temperature for 30 minutes.

-

Enamine formation: Add the prochiral ketone (1.0 eq) to the reaction mixture. If using toluene, equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction and reflux until no more water is collected. If using THF, the addition of a dehydrating agent may be necessary.

-

Alkylation: Cool the solution containing the chiral enamine to -78 °C. In a separate flask, prepare a solution of the strong base (e.g., LDA) in anhydrous THF. Slowly add the base to the enamine solution and stir for 1-2 hours at -78 °C to ensure complete deprotonation. Slowly add the alkylating agent (1.0 eq) and continue stirring at -78 °C for several hours.

-

Hydrolysis and Work-up: Quench the reaction by the slow addition of aqueous HCl solution. Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours to ensure complete hydrolysis of the iminium salt intermediate.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the α-alkylated ketone product by chiral HPLC or GC analysis.

Caption: Workflow for asymmetric alkylation using a chiral pyrrolidine auxiliary.

Analytical Characterization

The structural integrity and purity of this compound hydrochloride are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the pyrrolidine ring protons and the proton adjacent to the trifluoromethyl group. The integration of these signals should be consistent with the structure.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the five carbon atoms of the pyrrolidine ring, with the carbon bearing the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and environment of the trifluoromethyl group.

High-Performance Liquid Chromatography (HPLC):

-

Reversed-Phase HPLC: This is used to determine the chemical purity of the compound.

-

Chiral HPLC: A chiral stationary phase is essential for determining the enantiomeric excess of the (R)-enantiomer. A suitable method would involve a mobile phase of hexane and isopropanol on a chiral column.[4]

Table 3: Analytical Methods for Characterization

| Technique | Purpose | Key Observations |

| ¹H NMR | Structural Confirmation | Chemical shifts and coupling constants of pyrrolidine protons. |

| ¹³C NMR | Structural Confirmation | Quartet for the CF₃-bearing carbon. |

| ¹⁹F NMR | Confirmation of CF₃ group | Singlet for the CF₃ group. |

| Chiral HPLC | Enantiomeric Purity | Baseline separation of the (R) and (S) enantiomers. |

| Mass Spectrometry | Molecular Weight Confirmation | Observation of the molecular ion peak. |

This technical guide serves as a foundational resource for researchers working with this compound hydrochloride. For specific applications and troubleshooting, consulting the primary literature and the supplier's technical support is highly recommended.

References

Chiral Pyrrolidines: A Cornerstone of Modern Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. When rendered chiral, this simple scaffold is transformed into a powerful tool for asymmetric synthesis, enabling the stereocontrolled construction of complex molecules. This technical guide provides a comprehensive overview of the synthesis and application of chiral pyrrolidines, with a focus on their role as organocatalysts and versatile building blocks in the development of new chemical entities.

The Privileged Scaffold: Synthesis of Chiral Pyrrolidines

The enduring importance of chiral pyrrolidines has driven the development of numerous synthetic strategies. These can be broadly categorized into two main approaches: utilization of the "chiral pool" and asymmetric synthesis.

1.1. Chiral Pool Synthesis: Nature's Starting Blocks

Nature provides a readily available source of enantiomerically pure pyrrolidines, most notably the amino acid L-proline and its derivatives like 4-hydroxy-L-proline. These compounds serve as versatile starting materials for the synthesis of a wide range of more complex chiral pyrrolidine-based catalysts and ligands. The inherent stereochemistry of these natural products is transferred and elaborated upon through established synthetic transformations. For instance, C2-symmetric trans-2,5-disubstituted pyrrolidines, a valuable class of chiral auxiliaries and ligands, can be synthesized from enantiopure homoallylic amines derived from sulfinimines.[1]

1.2. Asymmetric Synthesis: Building Chirality from the Ground Up

-

[3+2] Cycloaddition Reactions: This powerful strategy involves the reaction of a three-atom component with a two-atom component to form the five-membered pyrrolidine ring. Asymmetric induction can be achieved through the use of chiral catalysts or chiral auxiliaries. For example, the highly diastereo- and enantioselective [3+2] cycloaddition of azomethine ylides with alkenes, catalyzed by chiral metal complexes, can generate densely substituted pyrrolidines with multiple stereocenters.[2][3]

-

Catalytic Asymmetric Aza-Cope Rearrangement-Mannich Cyclization: This tandem reaction provides a stereoselective route to acyl-substituted pyrrolidines.[4]

-

Iodocyclization of Homoallylic Sulfonamides: Enantiopure homoallylic sulfonamides, prepared from sulfinimine-derived β-amino aldehydes, can undergo stereoselective iodocyclization to yield trans-2,5-disubstituted 3-iodopyrrolidines.[1]

Chiral Pyrrolidines as Organocatalysts: The Rise of Enamine and Iminium Ion Catalysis

The discovery that L-proline can catalyze asymmetric aldol reactions marked a turning point in organic synthesis, heralding the era of organocatalysis.[5][6][7] Chiral pyrrolidines, particularly proline and its derivatives, operate through two primary activation modes: enamine and iminium ion catalysis.

2.1. Enamine Catalysis

In enamine catalysis, the secondary amine of the pyrrolidine catalyst condenses with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. This chiral enamine then reacts with an electrophile in a stereocontrolled manner. The resulting iminium ion is subsequently hydrolyzed to release the product and regenerate the catalyst. This catalytic cycle is central to a wide range of asymmetric transformations, including:

-

Aldol Reactions: The reaction of an enamine with an aldehyde to form a β-hydroxy carbonyl compound.

-

Michael Additions: The conjugate addition of an enamine to an α,β-unsaturated carbonyl compound or nitroalkene.

-

Mannich Reactions: The addition of an enamine to an imine to generate a β-amino carbonyl compound.

2.2. Iminium Ion Catalysis

Conversely, in iminium ion catalysis, the pyrrolidine catalyst reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This process lowers the LUMO of the unsaturated system, activating it towards nucleophilic attack. This activation mode is particularly effective for Diels-Alder and conjugate addition reactions where the α,β-unsaturated carbonyl is the electrophile.

Key Applications in Asymmetric Synthesis

The versatility of chiral pyrrolidine catalysts is demonstrated by their successful application in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

3.1. Asymmetric Aldol Reactions

The proline-catalyzed direct asymmetric aldol reaction is a landmark transformation in organocatalysis. It allows for the direct coupling of two different carbonyl compounds with high enantioselectivity, avoiding the need for pre-formed enolates.[5][6][7]

| Entry | Aldehyde | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |

| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | (S)-Proline (10) | MeOH/H₂O | 2 | 99 | >99:1 | 99 |

| 2 | 2-Nitrobenzaldehyde | Cyclohexanone | (S)-Proline (10) | MeOH/H₂O | 2 | 99 | 95:5 | 99 |

| 3 | 4-Chlorobenzaldehyde | Cyclohexanone | (S)-Proline (10) | MeOH/H₂O | 2 | 99 | >99:1 | 99 |

| 4 | Benzaldehyde | Cyclohexanone | (S)-Proline (10) | MeOH/H₂O | 24 | 99 | 98:2 | 97 |

| 5 | 4-Nitrobenzaldehyde | Acetone | (S)-Proline (30) | DMSO | 4 | 68 | - | 76 |

Table 1: Proline-Catalyzed Asymmetric Aldol Reactions. [6][8]

3.2. Asymmetric Michael Additions

Chiral pyrrolidine derivatives, particularly the diarylprolinol silyl ethers developed by Hayashi and Jørgensen, are highly effective catalysts for the asymmetric Michael addition of aldehydes and ketones to nitroalkenes and enones. These reactions provide access to valuable chiral γ-nitro carbonyl compounds and 1,5-dicarbonyls.[9][10]

| Entry | Aldehyde | Nitroalkene | Catalyst (mol%) | Additive (mol%) | Yield (%) | dr (syn:anti) | ee (%) |

| 1 | Propanal | trans-β-Nitrostyrene | Diarylprolinol Silyl Ether (3) | Benzoic Acid (30) | 97 | 97:3 | >99 |

| 2 | Pentanal | trans-β-Nitrostyrene | Diarylprolinol Silyl Ether (3) | Benzoic Acid (30) | 96 | 97:3 | 98 |

| 3 | Isovaleraldehyde | trans-β-Nitrostyrene | Diarylprolinol Silyl Ether (3) | Benzoic Acid (30) | 95 | 98:2 | >99 |

| 4 | Propanal | trans-1-(4-Chlorophenyl)-2-nitroethene | Diarylprolinol Silyl Ether (3) | Benzoic Acid (30) | 96 | 96:4 | >99 |

Table 2: Diarylprolinol Silyl Ether Catalyzed Asymmetric Michael Addition. [9]

3.3. Asymmetric Mannich Reactions

The asymmetric Mannich reaction, catalyzed by chiral pyrrolidines, provides a direct route to enantiomerically enriched β-amino carbonyl compounds, which are important precursors for chiral 1,3-amino alcohols and other valuable nitrogen-containing molecules.

| Entry | Imine | Nucleophile | Catalyst | Yield (%) | dr | ee (%) |

| 1 | N-Cbz-imine (R¹=Ph) | Nitroallene | Thiourea-amine | 61 | 81:19 | 91 |

| 2 | N-Cbz-imine (R¹=4-F-Ph) | Nitroallene | Thiourea-amine | 58 | 85:15 | 96 |

| 3 | N-Cbz-imine (R¹=4-Cl-Ph) | Nitroallene | Thiourea-amine | 53 | 81:19 | 95 |

| 4 | N-Cbz-imine (R¹=4-Br-Ph) | Nitroallene | Thiourea-amine | 45 | 78:22 | 95 |

| 5 | N-Ts-imine (Ar=Ph) | β-Keto acid (R=Ph) | Cinchonine-thiourea | 93 | - | 72 |

Table 3: Asymmetric Mannich Reactions Catalyzed by Chiral Amines. [11][12]

3.4. Asymmetric [3+2] Cycloadditions

Chiral pyrrolidine-based ligands are also employed in metal-catalyzed asymmetric [3+2] cycloaddition reactions. For example, palladium complexes of chiral phosphoramidite ligands effectively catalyze the reaction of trimethylenemethane (TMM) with imines to produce chiral pyrrolidines with high enantioselectivity.

| Entry | Imine | Ligand | Yield (%) | ee (%) |

| 1 | N-Boc-benzaldimine | Bis-2-naphthyl phosphoramidite | 98 | 87 |

| 2 | N-Boc-4-methoxybenzaldimine | Bis-2-naphthyl phosphoramidite | 97 | 93 |

| 3 | N-Boc-4-bromobenzaldimine | Bis-2-naphthyl phosphoramidite | 99 | 89 |

| 4 | N-Boc-2-naphthaldehyde imine | Bis-2-naphthyl phosphoramidite | 99 | 91 |

Table 4: Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of TMM with N-Boc Imines.

Experimental Protocols

4.1. Synthesis of (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (A Hayashi-Jørgensen Catalyst)

To a solution of (S)-diphenylprolinol (1.0 eq.) in dichloromethane (DCM) is added imidazole (3.0 eq.) at 0 °C. Trimethylchlorosilane (2.5 eq.) is then added slowly, and the reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is diluted with methyl tert-butyl ether (MTBE) and filtered. The organic phase is washed sequentially with water and saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.

4.2. General Procedure for Proline-Catalyzed Aldol Reaction

In a reaction vial, (S)-proline (0.1 eq.) is stirred in a mixture of methanol and water. The ketone (5.0 eq.) is added, followed by the aldehyde (1.0 eq.). The mixture is stirred at room temperature for the specified time. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[8]

4.3. General Procedure for Diarylprolinol Silyl Ether-Catalyzed Michael Addition

To a solution of the diarylprolinol silyl ether catalyst (0.03 eq.) and benzoic acid (0.3 eq.) in water is added the aldehyde (2.0 eq.) followed by the nitroalkene (1.0 eq.). The reaction mixture is stirred at room temperature for 24 hours. The mixture is then extracted with a mixture of diethyl ether and hexane. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[9]

Conclusion

Chiral pyrrolidines have firmly established themselves as a privileged class of molecules in organic synthesis. Their accessibility through both chiral pool and asymmetric synthetic methods, combined with their remarkable efficacy as organocatalysts, ensures their continued prominence in both academic research and industrial applications. For researchers and drug development professionals, a deep understanding of the synthesis and application of chiral pyrrolidines is essential for the design and construction of the next generation of complex, stereochemically defined molecules. The ongoing development of novel pyrrolidine-based catalysts and synthetic methodologies promises to further expand the synthetic chemist's toolbox, enabling the efficient and elegant synthesis of molecules with ever-increasing complexity and therapeutic potential.

References

- 1. Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Report: Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization (59th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]